N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide
Brand Name: Vulcanchem
CAS No.: 429648-48-6
VCID: VC0462081
InChI: InChI=1S/C16H14FN5O2/c1-24-14-7-5-11(6-8-14)16-19-21-22(20-16)10-15(23)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,23)
SMILES: COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C16H14FN5O2
Molecular Weight: 327.31g/mol

N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide

CAS No.: 429648-48-6

Main Products

VCID: VC0462081

Molecular Formula: C16H14FN5O2

Molecular Weight: 327.31g/mol

N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide - 429648-48-6

CAS No. 429648-48-6
Product Name N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide
Molecular Formula C16H14FN5O2
Molecular Weight 327.31g/mol
IUPAC Name N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide
Standard InChI InChI=1S/C16H14FN5O2/c1-24-14-7-5-11(6-8-14)16-19-21-22(20-16)10-15(23)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,23)
Standard InChIKey YAPQXTVXDAYNMD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)F
Canonical SMILES COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)F
PubChem Compound 771137
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator